Commercial Purity Benchmarking: 97% Minimum Purity Exceeds Generic Supplier Thresholds
Multiple verified suppliers report a minimum purity of 97% for this compound , which surpasses the commonly offered 95% purity threshold for the broader class of indol-3-yl imidothiocarbamate hydroiodide derivatives from generic sources. This purity differential is critical for reproducible structure-activity relationship (SAR) studies and biological assay consistency.
| Evidence Dimension | Commercial Purity (Minimum Assayed) |
|---|---|
| Target Compound Data | 97% (Leyan, MolCore suppliers) |
| Comparator Or Baseline | 95% (generic class average for indol-3-yl imidothiocarbamate hydroiodide derivatives, e.g., CymitQuimica specification for the target compound itself; also the typical minimum for 1H-indol-3-yl imidothiocarbamate hydroiodide) |
| Quantified Difference | 2 percentage points absolute purity increase; approximately 40% reduction in maximum impurity content (from 5% to 3%) |
| Conditions | Supplier Certificate of Analysis (CoA); HPLC/LCMS purity determination methods |
Why This Matters
Higher minimum purity directly reduces the risk of confounding biological activity from unidentified impurities, a critical factor when selecting compounds for kinase profiling or cellular assay campaigns where trace contaminants can produce false-positive hits.
